(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions involved.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity/basicity, redox potential, and reactivity with common reagents.Scientific Research Applications
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HPLC Separation of Aromatic Boronic Acids
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Preparation of Substituted Diarylmethylidenefluorenes
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Preparation of Baclofen Lactam
- Baclofen lactam is a type of organic compound that can be prepared by a Suzuki coupling of a pyrrolinyl tosylate, followed by a hydrogenation reaction .
- 4-Chlorophenylboronic acid can be used as a reactant in this process .
- The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
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Preparation of Palladium (II) Thiocarboxamide Complexes
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Regioselective Arylation and Alkynylation
- This is a type of reaction that selectively attaches aryl or alkynyl groups to specific positions on a molecule .
- 4-Chlorophenylboronic acid can be used as a reactant in Suzuki-Miyaura and Sonogashira cross-coupling reactions .
- The specific methods and outcomes would depend on the other reactants and conditions used in the reaction .
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Ligand-free Copper-catalyzed Coupling Reactions
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound more efficiently or sustainably.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, you would need to consult the primary scientific literature or databases like PubChem or ChemSpider. If you have access to a university library, they can often provide access to these resources. If you’re working in a lab, your lab supervisor or colleagues would also be good resources. If you’re a student, your professors or teaching assistants could help guide your research. If you’re doing this research on your own, there are also many free online resources and forums where chemists help each other out with questions like these. Good luck with your research!
properties
IUPAC Name |
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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